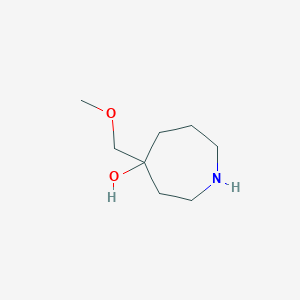
4-(甲氧基甲基)氮杂环庚烷-4-醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-(Methoxymethyl)azepan-4-ol” is a compound with a molecular weight of 159.23 . It is typically stored at room temperature and is in the form of an oil .
Molecular Structure Analysis
The IUPAC name for this compound is “4-(Methoxymethyl)azepan-4-ol” and its InChI code is "1S/C8H17NO2/c1-11-7-8(10)3-2-5-9-6-4-8/h9-10H,2-7H2,1H3" . This suggests that the compound has a complex structure involving a seven-membered ring (azepane), with a methoxymethyl group and a hydroxyl group attached to the same carbon .科学研究应用
当然!以下是关于4-(甲氧基甲基)氮杂环庚烷-4-醇在科学研究应用中的综合分析,重点关注六个独特的领域:
药物开发
4-(甲氧基甲基)氮杂环庚烷-4-醇正在被探索其在药物开发中的潜力,特别是作为合成各种治疗剂的构建块。 其独特的结构可以用来创造新的化合物,这些化合物可以被测试其对各种疾病的疗效,包括神经系统疾病和感染 .
化学合成
在化学合成领域,4-(甲氧基甲基)氮杂环庚烷-4-醇是一种用途广泛的中间体。它可以用于合成更复杂的分子,促进新材料和化学品的开发。 其反应性和稳定性使其成为有机合成方案中宝贵的组成部分 .
材料科学
研究人员正在研究4-(甲氧基甲基)氮杂环庚烷-4-醇在材料科学中用于开发先进的聚合物和树脂。 将其掺入聚合物链中可以增强所得材料的机械性能和热稳定性,使其适用于高性能应用 .
生物化学研究
在生物化学研究中,4-(甲氧基甲基)氮杂环庚烷-4-醇被用作探针来研究酶相互作用和代谢途径。其结构使其能够与特定酶相互作用,从而提供对其功能以及作为药物靶点的潜力的见解。 这种应用对于理解疾病机制和开发靶向疗法至关重要 .
农业化学
该化合物还在农业化学中被探索用于开发新的农用化学品。 其作为杀虫剂和除草剂前体的潜力正在被研究,旨在为作物保护创造更有效、更环保的解决方案 .
环境科学
在环境科学中,4-(甲氧基甲基)氮杂环庚烷-4-醇正在被研究其在污染控制和修复方面的潜力。 其与重金属和其他污染物形成络合物的能力使其成为水处理和土壤修复过程中的候选物质 .
安全和危害
The compound has been associated with certain hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .
作用机制
Target of Action
It’s known that drugs generally work by binding to a receptor, which is a cellular component .
Mode of Action
The catalytic mechanism for the oxidative demethylation of 4-(Methoxymethyl)phenol by the covalent flavoprotein vanillyl-alcohol oxidase has been studied . It was found that the carbonylic oxygen atom from the product 4-hydroxybenzaldehyde originates from a water molecule
Biochemical Pathways
The compound’s interaction with vanillyl-alcohol oxidase suggests it may influence pathways involving oxidative demethylation .
生化分析
Biochemical Properties
4-(Methoxymethyl)azepan-4-ol plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The interaction with cytochrome P450 can lead to the modulation of enzyme activity, affecting the metabolic pathways in which this enzyme is involved. Additionally, 4-(Methoxymethyl)azepan-4-ol can bind to proteins such as albumin, influencing its transport and distribution within the body .
Cellular Effects
The effects of 4-(Methoxymethyl)azepan-4-ol on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This pathway is crucial for regulating cell growth, differentiation, and apoptosis. By modulating the MAPK pathway, 4-(Methoxymethyl)azepan-4-ol can impact gene expression and cellular metabolism, leading to changes in cell function . Furthermore, this compound has been found to affect the expression of genes involved in oxidative stress response, thereby influencing cellular homeostasis.
Molecular Mechanism
At the molecular level, 4-(Methoxymethyl)azepan-4-ol exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with cytochrome P450 enzymes, leading to either inhibition or activation of these enzymes. This interaction can result in changes in the metabolism of endogenous and exogenous compounds. Additionally, 4-(Methoxymethyl)azepan-4-ol can modulate gene expression by interacting with transcription factors and other regulatory proteins. This modulation can lead to changes in the expression of genes involved in critical cellular processes such as cell cycle regulation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Methoxymethyl)azepan-4-ol have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but it can degrade under extreme conditions such as high temperature or acidic pH. Long-term studies have shown that 4-(Methoxymethyl)azepan-4-ol can have sustained effects on cellular function, particularly in in vitro studies. In vivo studies have demonstrated that the compound can accumulate in tissues over time, leading to prolonged biological effects .
Dosage Effects in Animal Models
The effects of 4-(Methoxymethyl)azepan-4-ol vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects and can modulate metabolic pathways without causing significant adverse effects. At high doses, 4-(Methoxymethyl)azepan-4-ol can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These effects are likely due to the accumulation of the compound in the liver and kidneys, leading to cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its beneficial effects without causing toxicity.
Metabolic Pathways
4-(Methoxymethyl)azepan-4-ol is involved in several metabolic pathways, including those related to the metabolism of xenobiotics and endogenous compounds. The compound interacts with enzymes such as cytochrome P450, which plays a crucial role in the oxidation and reduction of various substrates. Additionally, 4-(Methoxymethyl)azepan-4-ol can affect metabolic flux by modulating the activity of key enzymes in metabolic pathways. This modulation can lead to changes in the levels of metabolites, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of 4-(Methoxymethyl)azepan-4-ol within cells and tissues are mediated by various transporters and binding proteins. The compound can bind to albumin, facilitating its transport in the bloodstream. Additionally, it can interact with membrane transporters, allowing its uptake into cells. Once inside the cells, 4-(Methoxymethyl)azepan-4-ol can be distributed to different cellular compartments, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of 4-(Methoxymethyl)azepan-4-ol is critical for its activity and function. The compound has been found to localize in the endoplasmic reticulum, where it can interact with cytochrome P450 enzymes. This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments. The activity of 4-(Methoxymethyl)azepan-4-ol can be influenced by its subcellular localization, as it determines the accessibility of the compound to its target enzymes and proteins .
属性
IUPAC Name |
4-(methoxymethyl)azepan-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-11-7-8(10)3-2-5-9-6-4-8/h9-10H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGVBHXNDOCRGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCCNCC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1565753-74-3 |
Source


|
| Record name | 4-(methoxymethyl)azepan-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[4-[(Z)-2-Cyano-3-[(2-methylcyclohexyl)amino]-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methylbenzenesulfonate](/img/structure/B2478262.png)
![4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-(methylsulfanyl)pyridine](/img/structure/B2478263.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide](/img/structure/B2478265.png)
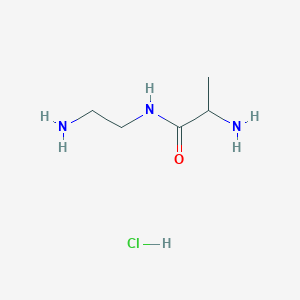
![N-(3-chlorophenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2478267.png)
![(Z)-5-((4-oxo-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one](/img/structure/B2478270.png)

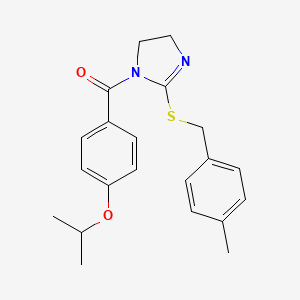
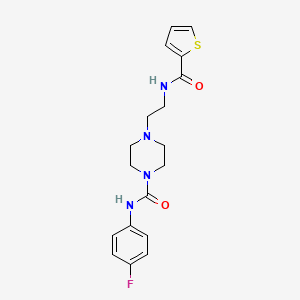
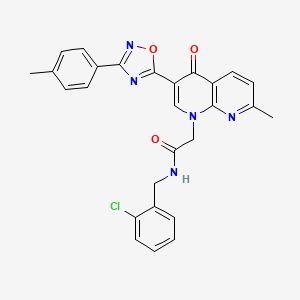
![Tert-butyl 4-[(2R,6R)-6-methylpiperidin-2-yl]piperidine-1-carboxylate](/img/structure/B2478277.png)


![Ethyl 4-{[3-methyl-7-(1-methyl-2-oxopropyl)-2,6-dioxo-1,3,7-trihydropurin-8-yl]methyl}piperazinecarboxylate](/img/structure/B2478283.png)
